molecular formula C18H35K2O3P B12669931 Potassium (Z)-9-octadecenyl phosphonate CAS No. 61392-13-0

Potassium (Z)-9-octadecenyl phosphonate

Cat. No.: B12669931
CAS No.: 61392-13-0
M. Wt: 408.6 g/mol
InChI Key: YVQWFJHQBZYRNN-XXAVUKJNSA-L
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Description

Potassium (Z)-9-Octadecenyl Phosphonate is an organophosphorus compound with the molecular formula C18H35K2O3P and a molecular weight of 408.64 g/mol . It is also known by synonyms such as Dipotassium [(Z)-Octadec-9-Enyl]-Dioxido-Oxo-Phosphorane . This compound is identified under the CAS Registry Number 61392-13-0 and has an EC Number of 262-762-2 . Phosphonate compounds similar to this structure, specifically dioleyl phosphonates, are utilized in chemical synthesis and have been reported in patent literature . More broadly, potassium phosphonate salts are recognized in agricultural research for their role in plant protection, where they can exhibit a systemic effect against fungal diseases such as downy mildew by triggering resistance mechanisms in plants . The (Z)-9-octadecenyl group suggests a structural similarity to oleyl chains, which may influence the compound's properties and potential applications in material science or as a specialty chemical intermediate . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for the latest findings on phosphonate chemistry and applications.

Properties

CAS No.

61392-13-0

Molecular Formula

C18H35K2O3P

Molecular Weight

408.6 g/mol

IUPAC Name

dipotassium;[(Z)-octadec-9-enyl]-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C18H37O3P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2/b10-9-;;

InChI Key

YVQWFJHQBZYRNN-XXAVUKJNSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCP(=O)([O-])[O-].[K+].[K+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

Mechanistic Investigations of Potassium Z 9 Octadecenyl Phosphonate and Analogous Phosphonate Interactions

Mechanistic Principles in Agricultural and Plant Science

Phosphonates, the active anions derived from phosphonic acid, operate through a dual mechanism in plant protection. fytoweb.beresearchgate.net They exert direct inhibitory effects on certain pathogens while simultaneously eliciting the plant's innate defense responses. researchgate.netresearchgate.net A key feature of phosphonates is their high degree of mobility within the plant. researchgate.netmdpi.com Following absorption by leaves or roots, they are transported throughout the plant via both the xylem and phloem, allowing them to reach and protect various plant tissues, including those below ground. apsnet.orgapsnet.org Unlike phosphates, phosphonates are not readily oxidized or incorporated into the plant's primary phosphorus metabolism, a characteristic that contributes to their persistence and sustained protective action within plant tissues. fytoweb.beresearchgate.netmdpi.com This stability ensures that the compound remains in its active form to combat pathogens and stimulate defenses over an extended period. researchgate.net

Direct Inhibitory Actions on Phytopathogens

The primary and most direct mode of action for phosphonates is their fungistatic or fungicidal effect, particularly against oomycete pathogens. apsnet.orgapsnet.org This inhibitory action is directly related to the concentration of the phosphonate (B1237965) ion that accumulates within the pathogen's tissues. apsnet.orgapsnet.org The direct antimicrobial activity is considered a central element in the efficacy of phosphonates, as demonstrated by the ability to select for resistant pathogen mutants in laboratory cultures and the correlation between in-vitro sensitivity and in-vivo disease control. apsnet.org

Phosphonates have a marked inhibitory effect on critical stages of the oomycete life cycle, which is essential for their ability to cause disease. researchgate.net Oomycetes, such as those in the genus Phytophthora, rely on structures like sporangia and zoospores for dispersal and infection. frontiersin.orgnih.gov Research has consistently shown that phosphonates directly interfere with mycelial growth and inhibit the formation and germination of spores. apsnet.orgresearchgate.net This disruption slows the pathogen's growth and reduces its capacity to reproduce and spread, giving the host plant a crucial advantage. researchgate.net The asexual sporangia, which are metabolically active and play a major role in spreading pathogens like Phytophthora infestans, are key targets of this inhibitory action. nih.gov By impeding these developmental stages, phosphonates effectively reduce the pathogen's inoculum potential and limit the progression of disease.

Table 1: Documented Direct Effects of Phosphonates on Oomycete Structures

Oomycete StructureObserved Effect of PhosphonateRelevant Life Cycle Stage
Mycelium Inhibition of vegetative growth. apsnet.orgresearchgate.netGrowth & Colonization
Sporangia Inhibition of formation and germination. researchgate.netnih.govAsexual Reproduction & Infection
Zoospores Reduced formation and motility. nih.govDispersal & Host Finding
Oospores Potential reduction in production. nih.govSexual Reproduction & Survival

The biochemical basis for the direct inhibitory effects of phosphonates involves the disruption of fundamental metabolic processes within the pathogen. Although the precise targets are still under investigation, a primary proposed mechanism is the interference with phosphate (B84403) metabolism. uq.edu.au As a structural analog of the phosphate ion, phosphonate can be taken up by the pathogen's phosphate transport systems. mdpi.comuq.edu.au Once inside the cell, it is believed to interfere with pathways that are dependent on phosphate, most notably oxidative phosphorylation. frontiersin.org

Oxidative phosphorylation is the main process by which aerobic organisms generate ATP, the cell's primary energy currency. frontiersin.org By disrupting this pathway, phosphonates can significantly reduce the pathogen's energy supply, leading to a fungistatic effect that inhibits growth and development. researchgate.net Furthermore, maintaining the integrity of mitochondrial and cellular membranes is an energy-dependent process that also relies on a stable supply of phosphate. nih.gov The presence of phosphonate may disrupt membrane potential and integrity, potentially leading to the leakage of cellular contents and, ultimately, cell death, a mechanism observed with other lipophilic antifungal agents. nih.govnih.gov The multi-site action of phosphonates on the pathogen's metabolism is thought to reduce the likelihood of resistance developing in the field. researchgate.netresearchgate.net

Host Plant Resistance Activation and Systemic Acquired Resistance (SAR) Pathways

Beyond their direct antimicrobial effects, phosphonates are potent elicitors of the plant's own defense mechanisms. fytoweb.beresearchgate.net This indirect mode of action involves the activation of a state of heightened resistance in tissues distant from the site of application, a phenomenon known as Systemic Acquired Resistance (SAR). frontiersin.orgnih.gov SAR provides long-lasting, broad-spectrum protection against a wide range of secondary infections by fungi, bacteria, and viruses. frontiersin.orguu.nl The induction of SAR is a complex signaling process, and phosphonates act as a trigger, priming the plant to respond more quickly and robustly to subsequent pathogen attacks. researchgate.netnih.gov This defense activation is often sufficient to fully limit pathogen invasion, especially when phosphonate concentrations are not high enough to be completely inhibitory on their own. researchgate.net

A hallmark of the induced defense response is the synthesis and accumulation of specific defense-related compounds. nih.gov Phosphonate treatment has been shown to trigger the production of phytoalexins and Pathogenesis-Related (PR) proteins. researchgate.netnih.gov Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by the plant at the site of infection following elicitor recognition. nih.govnih.gov They have fungistatic or fungitoxic properties and can cause cytological abnormalities in fungal cells, inhibiting spore germination and mycelial growth. nih.gov

PR proteins are a diverse group of host-encoded proteins that are induced in response to pathogen attack or stress signals and accumulate both locally and systemically. frontiersin.orguu.nl They serve as markers for the activation of SAR and have various antimicrobial activities, including enzymes that can degrade fungal cell walls (e.g., chitinases, glucanases) and other proteins with direct inhibitory functions. uu.nl The coordinated synthesis of these defense molecules reinforces the plant's physical and chemical barriers against invading pathogens.

Table 2: Examples of Defense Compounds Induced During Host Resistance

Compound ClassSpecific ExampleFunction in Plant Defense
Phytoalexins Camalexin (in Arabidopsis)Broad-spectrum antimicrobial activity, inhibits fungal growth. nih.gov
Pisatin (in Pea)Fungistatic and fungitoxic properties. nih.gov
Glyceollin (in Soybean)Inhibits fungal spore germination and mycelial growth. nih.gov
PR Proteins PR-1Function not fully known, but a key marker for SAR. uu.nl
PR-2 (β-1,3-glucanases)Degrades major components of oomycete and fungal cell walls. uu.nl
PR-3 (Chitinases)Degrades chitin, a component of many fungal cell walls. uu.nl

The activation of plant-wide defense signaling is intricately linked to the modulation of phytohormone levels and changes in primary metabolism. nih.govnih.gov Phosphonates can influence these pathways, contributing to the establishment of SAR. Key defense hormones such as salicylic (B10762653) acid (SA) and, to a lesser extent, jasmonic acid (JA) and ethylene, are crucial regulators of different defense pathways. researchgate.netuu.nl SAR is classically considered to be dependent on the accumulation of SA, which acts as a critical signaling molecule to activate the expression of PR genes. frontiersin.org

Furthermore, mounting a defense response is an energy-intensive process that requires the reallocation of resources. Phosphonate application can influence sugar metabolism, potentially redirecting carbon flow from growth-related processes toward the synthesis of defense compounds like phytoalexins and other secondary metabolites. nih.govmdpi.com This metabolic shift ensures that the plant has the necessary energy and building blocks to sustain a robust and effective defense response against pathogens. mdpi.com

Translocation and Distribution within Plant Systems (Acropetal and Basipetal Movement)

The systemic mobility of phosphonates, including potassium phosphonate, is a critical aspect of their function within plants, enabling them to be distributed from the point of application to other tissues. Research has demonstrated that phosphonates are ambimobile, meaning they can be transported both upwards (acropetally) and downwards (basipetally) within the plant's vascular systems. researchgate.net This dual movement is facilitated through both the xylem and the phloem. nih.govfrontiersin.org

Foliar application of potassium phosphonate results in its rapid absorption and subsequent translocation throughout the plant. lainco.com Studies using radiolabelled potassium phosphonate (³²P) in black pepper (Piper nigrum L.) have visually and quantitatively confirmed its movement. Autoradiography revealed that the phosphonate is quickly translocated, consistent with both apoplastic (via cell walls) and symplastic (via cytoplasm) transport pathways. 14.139.189 Upon foliar application, the compound moves downwards to the roots, a process that can be observed within five days. 14.139.189 This basipetal transport occurs through the phloem, which is the same pathway used for transporting sugars from the leaves to other parts of the plant. youtube.com

Conversely, when applied to the roots, phosphonates are transported acropetally to the aerial parts of the plant through the xylem, which is responsible for water and nutrient transport from the roots to the shoots. researchgate.netyoutube.com The chemical similarity of the phosphonate anion to the phosphate anion allows it to be actively transported across plant membranes. 14.139.189 Evidence suggests that an active uptake process is involved in the entry of phosphonate into the phloem. researchgate.net This efficient, systemic distribution ensures that the compound reaches various plant parts, including vulnerable tissues, providing comprehensive protection and biostimulation. lainco.com14.139.189

Root Growth Enhancement and Plant Biostimulation Mechanisms

Phosphonates, often referred to as phosphites in agricultural contexts, are recognized as potent plant biostimulants. nottingham.ac.ukresearchgate.net A significant effect of their application is the enhancement of root growth and development. Foliar application of phosphite (B83602) has been observed to increase root biomass by approximately 30% in a range of plant species. nottingham.ac.uk This stimulation of the root system is a key component of its biostimulant activity, as a more extensive root system allows for greater water and nutrient acquisition. nottingham.ac.uk

The mechanisms behind this biostimulation are multifaceted and not based on a nutritional phosphorus contribution, as plants cannot metabolize phosphite into phosphate. frontiersin.orgnottingham.ac.uk Instead, phosphonates appear to trigger a series of physiological and metabolic responses within the plant. It is hypothesized that phosphonates can influence sugar metabolism, modulate the levels of plant hormones, and affect the synthesis of secondary metabolites. frontiersin.org For instance, they may upregulate genes associated with the biosynthesis and signaling pathways of crucial plant hormones like abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA). frontiersin.org

Furthermore, phosphonates can induce a plant's natural defense mechanisms, a process known as systemic acquired resistance (SAR). lainco.com This involves promoting the production of defense-related compounds such as phytoalexins and pathogenesis-related proteins, which can help the plant resist biotic stresses. lainco.com By enhancing these defense pathways, the plant can allocate more resources to growth and development. nih.gov In phosphate-deficient conditions, phosphite application has been shown to elicit a phosphate starvation response (PSR), which includes enhancing root development to explore a larger soil volume. nih.gov

The role of the potassium ion in potassium (Z)-9-octadecenyl phosphonate also contributes to plant health. Potassium is an essential macronutrient vital for numerous cellular functions, including enzyme activation, maintenance of cytoplasmic pH, and osmotic balance. nih.gov It plays a crucial role in carbohydrate transport via the phloem, which is essential for supplying energy to heterotrophic roots for growth. nih.gov Therefore, the compound delivers both a biostimulant in the form of the phosphonate and an essential nutrient in the form of potassium.

Fundamental Mechanisms in Surface Chemistry and Interfacial Science

Elucidation of Surface-Active Properties and Micelle Formation

This compound is an amphiphilic molecule, possessing a long, fat-loving (lipophilic) (Z)-9-octadecenyl hydrocarbon tail and a water-loving (hydrophilic) potassium phosphonate head group. ontosight.ai This dual character imparts surface-active properties, allowing it to function as a surfactant. When dissolved in a solvent like water, surfactant molecules tend to adsorb at interfaces, such as the air-water interface, thereby reducing the surface tension.

Above a specific concentration, known as the Critical Micelle Concentration (CMC), these surfactant molecules spontaneously self-assemble in the bulk solution to form organized aggregates called micelles. scientific.netresearchgate.net In an aqueous medium, the lipophilic tails aggregate to form a core that is shielded from the water, while the hydrophilic phosphonate heads form an outer shell that interacts with the surrounding water molecules. The CMC is a key characteristic of a surfactant, and its value is influenced by factors such as the length of the alkyl chain, the nature of the head group, and the ionic strength of the solution. researchgate.net Generally, the CMC for ionic surfactants is higher than for nonionic surfactants. mpg.de

Studies on analogous alkyl phosphonic acids and their salts have provided insight into their aggregation behavior. The CMC for various alkane phosphonic acids and their sodium salts have been determined using methods like surface tension measurements. scientific.netresearchgate.net This research shows a clear trend related to the hydrocarbon chain length, consistent with other surfactant families.

Critical Micelle Concentration (CMC) of Selected Alkane Phosphonic Acids and their Sodium Salts

CompoundMethodCMC (mol/L)Reference
Tridecane Phosphonic AcidMultiple MethodsData Not Specified researchgate.net
Tetradecane Phosphonic AcidMultiple MethodsData Not Specified researchgate.net
Hexadecane Phosphonic AcidMultiple MethodsData Not Specified researchgate.net
Octyl-phosphonic acid (OcPA)Surface TensionConcentration selected based on CMC for experiments scientific.net

The formation of micelles is a cooperative phenomenon that dramatically changes the properties of the solution, such as its ability to solubilize non-polar substances within the micellar cores. mpg.de

Mechanisms of Dispersancy, Emulsification, and Stabilization in Aqueous Media

The surfactant nature of this compound and its analogs underpins their utility as dispersants, emulsifiers, and stabilizers. These functions are crucial in preventing the aggregation of particles or the separation of immiscible liquids.

Dispersancy and Stabilization: As dispersants, phosphonates adsorb onto the surface of fine solid particles suspended in a liquid. goldschmidtabstracts.infowasserdreinull.de This adsorption creates a barrier that prevents the particles from coming close enough to aggregate and settle out, a process known as flocculation. The stabilization can be achieved through electrostatic repulsion, where the charged phosphonate head groups create a repulsive force between particles, or through steric hindrance, where the bulky alkyl chains prevent close approach. This is particularly effective in preventing the formation of mineral scale (e.g., calcium carbonate) in water systems, where phosphonates act as crystal growth inhibitors even at substoichiometric concentrations. wasserdreinull.deonepetro.org

Emulsification: Emulsification is the process of stabilizing a mixture of immiscible liquids, such as oil and water. This compound, with its amphiphilic structure, can position itself at the oil-water interface, reducing the interfacial tension and facilitating the formation of a stable emulsion. The lipophilic tail orients into the oil phase, while the hydrophilic phosphonate head remains in the aqueous phase. This creates a protective layer around the dispersed droplets, preventing them from coalescing. Research on sodium phosphonates has shown their ability to influence emulsion structure, causing phase transitions from a water-in-oil (W/O) emulsion to a more complex water-in-oil-in-water (W/O/W) emulsion by altering the packing of the polar head groups at the interface. researchgate.net Phosphonate-based inhibitors have been designed as emulsified types for specific applications, such as mitigating scale in oil fields. researchgate.net

The stability of these systems is critical. While surfactant-stabilized systems can be meta-stable, the strong interaction of the phosphonate group with surfaces and its ability to form robust interfacial films contributes to the long-term stability of dispersions and emulsions in aqueous media. rsc.org

Adsorption and Interaction at Solid-Liquid Interfaces

The interaction of phosphonates at solid-liquid interfaces is fundamental to their application as corrosion inhibitors, scale inhibitors, and surface modifiers. The phosphonate head group exhibits a strong affinity for and ability to bond with various surfaces, particularly metal oxides and minerals. researchgate.netwikipedia.org

Studies using advanced surface analysis techniques like Atomic Force Microscopy (AFM) have provided detailed insights into the adsorption process. On mica surfaces, alkyl-phosphonic acids self-assemble from aqueous solutions to form monolayer-height domains. scientific.netresearchgate.net Similarly, on passive iron oxide surfaces, phosphonates form a protective layer that inhibits anodic dissolution, with the phosphonate group bonding more strongly to the oxide surface than to the metallic iron itself. researchgate.net

The mechanism of interaction often involves the formation of coordinate bonds between the oxygen atoms of the phosphonate group and metal cations on the solid surface. acs.org This strong adsorption is the basis for their effectiveness in "squeeze" treatments in oilfields, where they are adsorbed onto the reservoir rock and then slowly release back into the produced water to prevent scale formation. nih.gov

The interaction is highly dependent on the nature of the surface. On calcite (calcium carbonate) surfaces, phosphonates adsorb and can inhibit crystal growth, a key mechanism in scale prevention. goldschmidtabstracts.info The adsorption process can be influenced by factors such as pH and the concentration of other ions in the solution. For example, phosphonates can form complexes with divalent cations like Ca²⁺, which can sometimes lead to the precipitation of an insoluble complex. nih.gov The strong nucleophilic character of the phosphonate group leads to a high sorption affinity for electrophilic surfaces, making them effective chelating agents that bind metal ions. wasserdreinull.de

Summary of Phosphonate Interactions with Various Surfaces

Surface MaterialType of Interaction/ObservationTechnique/ContextReference
MicaForms self-assembled monolayer height domainsAtomic Force Microscopy (AFM) scientific.netresearchgate.net
Passive Iron OxideForms a protective layer, bonds strongly to the oxideAFM, Electrochemistry researchgate.net
Calcite (CaCO₃)Adsorption and inhibition of crystal growthBatch experiments, Scale inhibition studies goldschmidtabstracts.info
Carbon SteelSynergistic adsorption with metal ions for corrosion inhibitionElectrochemical measurements acs.org
Sandstone Reservoir RockHigh adsorption for scale inhibitor squeeze treatmentsOilfield application context onepetro.org

This strong and often specific interaction with solid surfaces is a defining characteristic of phosphonates, enabling their wide range of applications in interfacial science.

Advanced Applications and Research Applications of Potassium Z 9 Octadecenyl Phosphonate

Contributions to Sustainable Agricultural Systems

The application of phosphonates in agriculture represents a significant step towards more sustainable crop protection strategies. Potassium (Z)-9-octadecenyl phosphonate (B1237965), by combining the fungicidal and resistance-inducing properties of the phosphonate group with the surface-active nature of the (Z)-9-octadecenyl (oleyl) tail, offers a multifaceted approach to plant health.

Advanced Strategies for Plant Disease Management

Potassium phosphonates are recognized for their dual-action mechanism in combating a wide range of plant pathogens, particularly oomycetes like Phytophthora and Plasmopara species. acs.orglainco.comherts.ac.uk This dual action involves:

Direct Fungicidal Activity: Potassium phosphonate can directly inhibit the growth of pathogens. lainco.com Research has shown that it interferes with the pathogen's oxidative phosphorylation, a key metabolic process, thereby disrupting its cellular composition and limiting disease progression. acs.org The lipophilic (fat-loving) (Z)-9-octadecenyl chain of Potassium (Z)-9-octadecenyl phosphonate likely enhances its adhesion to and penetration of the waxy cuticle of plant leaves, potentially increasing the efficiency of the phosphonate's direct action against foliar pathogens. ontosight.ai

Induction of Systemic Acquired Resistance (SAR): Beyond direct inhibition, potassium phosphonates are potent elicitors of the plant's own defense mechanisms. acs.orguu.nl They stimulate the production of phytoalexins, pathogenesis-related (PR) proteins, and phenolic compounds, which strengthen the plant's ability to resist current and future infections. acs.orguu.nlresearchgate.net Studies on Arabidopsis thaliana challenged with Phytophthora palmivora demonstrated that phosphonate treatment leads to rapid host responses, including superoxide (B77818) release and localized cell death, which effectively wall off the pathogen. uu.nl

The systemic nature of potassium phosphonates is a key advantage, as they are readily absorbed and transported throughout the plant, protecting both existing and new growth. acs.orglainco.com

Table 1: Documented Effects of Potassium Phosphonates on Various Plant Pathogens

Pathogen SpeciesAffected Crop(s)Observed Effect of Potassium Phosphonate
Phytophthora spp.Citrus, Avocado, Areca NutControl of root rot, gummosis, and brown rot. acs.orgresearchgate.netyoutube.com
Plasmopara viticolaGrapevineReduction in the severity of downy mildew. acs.org
Venturia inaequalisAppleSatisfactory control of apple scab. researchgate.netbvsalud.org
Alternaria alternataCitrusInhibition of mycelium growth. researchgate.net
Colletotrichum gloeosporioidesCoffee, AppleReduction in anthracnose severity and curative effects on leaf spot. researchgate.netbvsalud.org

Role in Integrated Pest and Disease Management Programs

Integrated Pest Management (IPM) emphasizes a holistic approach to crop protection, combining various strategies to minimize economic damage while reducing reliance on synthetic pesticides. Potassium phosphonates are valuable components of IPM programs due to their unique mode of action. lainco.com By stimulating the plant's innate defenses, they can reduce the selection pressure for fungicide resistance that often develops with conventional, single-target-site fungicides. d-nb.info Their effectiveness against a broad spectrum of diseases allows for a reduction in the total number of different chemical applications. sipcam-oxon.com

Potential for Reduced Chemical Input Approaches (e.g., Copper Minimization in Viticulture)

A significant challenge in organic and sustainable viticulture is the management of downy mildew, which has traditionally relied heavily on copper-based fungicides. saapedia.org While effective, the long-term use of copper can lead to its accumulation in the soil, with potential negative environmental consequences. Potassium phosphonates have emerged as a promising tool to reduce copper inputs. d-nb.infosaapedia.org By providing effective control of downy mildew, especially during critical growth stages, the use of potassium phosphonate can decrease the frequency and amount of copper applications needed, contributing to a more environmentally friendly viticultural system. saapedia.org

Innovations in Functional Materials and Formulations

The molecular structure of this compound, featuring a polar phosphonate head group and a long, non-polar oleyl tail, makes it an amphiphilic molecule with inherent surfactant properties. ontosight.ai This characteristic opens up a range of applications in material science and specialized formulations.

Design and Development of Novel Surfactant Systems

Long-chain alkyl phosphonates and phosphates are recognized for their excellent emulsifying, dispersing, and wetting abilities. saapedia.orgresearchgate.net The phosphonate group has a strong affinity for binding to surfaces, a property leveraged in various applications. uu.nl Research on related long-chain phosphonic acids has shown their capability to form stable, self-assembled monolayers and to act as effective surfactants. redalyc.orgmdpi.com

The (Z)-9-octadecenyl (oleyl) component of the molecule is particularly noteworthy. Its cis double bond introduces a "kink" in the hydrocarbon chain, which can disrupt close packing and enhance solubility in apolar solvents compared to its saturated counterparts. unimib.it This property is advantageous in creating stable colloidal dispersions and microemulsions. Studies on oleylphosphonic acid have demonstrated its effectiveness in synthesizing stable nanocrystals, where it acts as a passivating ligand on the nanocrystal surface. acs.orgunimib.it

Table 2: Physicochemical Properties and Functions of Related Long-Chain Phosphonates/Phosphates

Compound TypeProperty/FunctionPotential ApplicationSource(s)
n-Alkane Phosphonic AcidsAct as non-ionic like surfactants, low surface tension at CMC.Wetting agents, emulsifiers. redalyc.org
Oleyl Phosphate (B84403)Excellent emulsifying, dispersing, anticorrosive, lubricating abilities.Industrial cleaners, cosmetics. saapedia.org
Oleylphosphonic AcidHigh solubility in apolar solvents, forms stable colloidal solutions.Nanocrystal synthesis, surface passivation. acs.orgunimib.it
High-Carbon Alkyl PhosphatesGood emulsifying and dispersion performance.Cosmetics, fatliquors for leather. researchgate.net

Applications in Specialized Formulations (e.g., Photographic Materials, Industrial Cleaners)

While specific data on the use of this compound in photographic materials is limited, the general properties of long-chain phosphonates suggest potential roles. Their ability to adsorb onto surfaces and modify their properties could be utilized for controlling crystal growth or as components in coating formulations.

In the realm of industrial cleaners, the surfactant properties of compounds like this compound are highly relevant. ontosight.ai Phosphonate-based surfactants can be effective in formulations for degreasing and metal cleaning due to their stability and dispersing capabilities. saapedia.org The oleyl group would contribute to the solubilization of oily and greasy soils. Related long-chain phosphate esters are used in a variety of detergent and personal care formulations, valued for their mildness and emulsifying power. researchgate.net

Research on Adhesion Control and Surface Treatment Methodologies

The unique molecular structure of this compound, featuring a long unsaturated alkyl chain and a polar phosphonate headgroup, makes it a candidate for modifying and controlling surface properties, particularly adhesion. Research in this area often involves the application of the corresponding phosphonic acid, (Z)-9-octadecenylphosphonic acid, to form self-assembled monolayers (SAMs) on various substrates. The phosphonate group acts as a robust anchor to metal oxide surfaces, while the extended alkyl chain dictates the interfacial properties, such as wettability and adhesion.

Investigations into alkyl phosphonate coatings on magnetite nanoparticles have shown that these molecules form densely packed islands on the particle surface. acs.org While carboxylate surfactants like oleic acid may offer better particle isolation and dispersibility in organic solvents, phosphonates exhibit stronger binding to the surface. acs.org This strong interaction is attributed to the formation of P-O-Fe bonds. acs.orgresearchgate.net Thermogravimetric analysis suggests that these surfactants can form a quasi-bilayer on the nanoparticle surface, with the outer layer being weakly bound through hydrophobic interactions between the alkyl chains. acs.org

The ability of phosphonate-based SAMs to control adhesion is a subject of significant research, particularly in the realm of biomaterials and low-adhesion surfaces. For instance, the modification of silicon dioxide and polyvinyl alcohol surfaces with phosphonate SAMs has been shown to significantly increase the adhesion of primary chondrocytes, a crucial factor in tissue engineering applications. nih.gov This indicates that the surface chemistry provided by the phosphonate layer is conducive to cell attachment and spreading.

Conversely, long-chain alkyl phosphonates are instrumental in creating hydrophobic and low-adhesion surfaces. Studies on oxidized copper have demonstrated that self-assembled monolayers of octadecylphosphonic acid (a saturated analogue of the oleic acid-derived phosphonate) can render the surface highly hydrophobic, with water contact angles exceeding 140 degrees. nih.gov These low-adhesion surfaces also exhibit a reduced coefficient of friction, which is advantageous for applications requiring anti-wetting properties or corrosion inhibition in microelectronic devices. nih.govresearchgate.net The formation of a bidentate bond between the phosphonate and the oxidized copper surface is suggested to be responsible for the stability of these monolayers. nih.gov

The effectiveness of these surface modifications is often quantified by measuring changes in surface energy and adhesive forces. Research on aluminum surfaces has shown that SAMs of alkyl phosphonates can significantly lower the surface energy. researchgate.net Atomic force microscopy (AFM) has been employed to measure the adhesion and friction forces on these modified surfaces, confirming a substantial reduction compared to the unmodified substrate. researchgate.net

The following tables summarize key findings from research on surface modification using long-chain alkyl phosphonates, which are structurally related to this compound.

Table 1: Comparison of Surfactant Coatings on Magnetite Nanoparticles

Surfactant TypeDispersibility in Organic SolventsBinding to Nanoparticle Surface
Carboxylate (e.g., Oleic Acid)HigherWeaker
PhosphonateLowerStronger (P-O-Fe bonds) acs.orgresearchgate.net

Table 2: Adhesion and Wetting Properties of Alkyl Phosphonate SAMs on Copper Oxide

Alkyl PhosphonateWater Contact Angle (°)Adhesive ForceCoefficient of Friction
Octadecylphosphonic acid (ODP)>140LowLowest
1H,1H,2H,2H-perfluorodecylphosphonic acid (PFDP)>140LowLow
Decylphosphonic acid (DP)119LowModerate
Octylphosphonic acid (OP)76ModerateHigh
Unmodified Copper-HighestHighest
Data sourced from research on self-assembled monolayers on oxidized copper surfaces. nih.gov

Table 3: Surface Properties of Alkyl Phosphonate SAMs on Aluminum-Silicon Substrates

SAM TypeSurface Energy (mN/m)Adhesion Force (AFM)Coefficient of Friction (AFM)
Octadecylphosphonic acid (ODP)20Comparable to DPAlSiComparable to DPAlSi
Decylphosphonic acid (DP)21Comparable to ODPAlSiComparable to ODPAlSi
1H,1H,2H,2H-perfluorodecylphosphonic acid (PFDP)11LowestLowest
Bare Al/Si-HighestHighest
Data derived from studies on phosphonate self-assembled monolayers on aluminum surfaces. researchgate.net

Environmental Dynamics and Biogeochemical Transformations of Phosphonates

Degradation Pathways and Biotransformation Processes

The breakdown of phosphonates in the environment can occur through both abiotic and biotic mechanisms. The relative importance of these pathways is dependent on the specific chemical structure of the phosphonate (B1237965) and the prevailing environmental conditions.

Microbial activity is the primary driver of phosphonate degradation in the environment. A diverse range of microorganisms has been shown to utilize phosphonates as a source of phosphorus, and in some cases, carbon and energy. This biodegradation is crucial for the biogeochemical cycling of phosphorus.

The key to microbial degradation of many phosphonates is the enzymatic cleavage of the C-P bond. This is primarily accomplished by a class of enzymes known as C-P lyases, although some phosphonate hydrolases can also cleave the C-P bond of certain activated phosphonates. The C-P lyase pathway is a multi-enzyme complex that catalyzes the cleavage of the C-P bond to yield a hydrocarbon and inorganic phosphate (B84403). This pathway is particularly important for the degradation of a wide range of structurally diverse phosphonates.

In addition to direct enzymatic cleavage, oxidative and radical-mediated mechanisms can also play a role in the biotransformation of phosphonates. Some microorganisms are capable of oxidizing the carbon backbone of phosphonate molecules, which can facilitate the subsequent cleavage of the C-P bond. These oxidative pathways can be particularly relevant for more complex phosphonates.

Microbial Degradation of Carbon-Phosphorus Bonds

Environmental Persistence and Mobility Studies

The environmental persistence and mobility of phosphonates are influenced by their chemical properties and interactions with soil and sediment components.

The mobility of phosphonates in soil is largely controlled by their adsorption and desorption behavior. Phosphonates are known to strongly adsorb to soil particles, particularly to mineral surfaces containing iron and aluminum oxides. This adsorption is primarily driven by the interaction of the phosphonate group with these mineral surfaces. The strength of this adsorption can vary depending on soil properties such as pH, organic matter content, and clay content. The long alkyl chain of Potassium (Z)-9-octadecenyl phosphonate may also influence its partitioning behavior in soil, potentially leading to increased sorption to organic matter. The strong adsorption of phosphonates to soil generally limits their mobility and potential to leach into groundwater.

Considerations for Transport and Distribution in Environmental Compartments

The transport and distribution of phosphonates in the environment are largely dictated by their physicochemical properties and the characteristics of the surrounding medium, such as soil composition and water flow. For long-chain phosphonates like this compound, the extended lipophilic alkyl chain is a dominant structural feature influencing its environmental behavior.

The movement of phosphorus-containing compounds from land to water is a significant environmental concern. wisc.eduusgs.gov This transport occurs primarily through surface runoff and soil erosion, carrying both dissolved and particulate forms of phosphorus. wisc.eduumn.edu While much of the research has focused on phosphates, the principles are applicable to phosphonates. The partitioning of a phosphonate between the aqueous phase and solid environmental matrices like soil and sediment is a critical determinant of its mobility.

The lipophilic nature of the (Z)-9-octadecenyl chain in this compound suggests a high potential for sorption to organic matter in soil and sediments. This is analogous to other long-chain organic molecules, such as alkylphenol ethoxylates, which exhibit strong partitioning into sediments. nih.gov This sorption process can significantly retard the movement of the compound through the soil profile and reduce its concentration in the water column, leading to accumulation in benthic zones of aquatic systems.

Conversely, the phosphonate group imparts a degree of polarity and water solubility to the molecule. This dual characteristic means that while a significant portion may be sorbed, a fraction can remain dissolved in the soil porewater or in the water column, making it available for transport over larger distances. The transport of phosphonates in soil can also be influenced by competitive sorption with other anions, notably phosphate. nih.gov High concentrations of phosphate in agricultural soils, for instance, can compete for binding sites on soil particles, potentially increasing the mobility of phosphonates. nih.gov

The following table summarizes the key factors influencing the transport and distribution of a long-chain phosphonate like this compound in environmental compartments.

FactorInfluence on Transport and Distribution
Long Alkyl Chain Promotes sorption to organic matter in soil and sediment, reducing mobility.
Phosphonate Group Imparts some water solubility, allowing for a fraction to be transported in the aqueous phase.
Soil Organic Matter High organic matter content increases sorption, decreasing transport.
Presence of Phosphate Competes for sorption sites, potentially increasing the mobility of the phosphonate.
Water Flow Surface runoff and erosion are the primary physical transport mechanisms.

Microbial Community Dynamics in Phosphonate Biogeochemistry

The biogeochemical cycling of phosphonates is fundamentally driven by microbial activity. Despite the inherent stability of the C-P bond, numerous microorganisms have evolved enzymatic pathways to cleave this bond, enabling them to utilize phosphonates as a source of phosphorus, and in some cases, carbon and nitrogen. mdpi.comnih.gov This microbial degradation is a critical process in the transformation and eventual mineralization of these compounds in the environment. oup.commdpi.com

The ability to degrade phosphonates is widespread among prokaryotes and has been observed in various bacterial and some fungal species. mdpi.comoup.com The initial step in the microbial degradation of many organophosphorus compounds is catalyzed by enzymes such as organophosphate hydrolase or phosphotriesterase. oup.comoup.com For phosphonates, specific enzymes known as C-P lyases or phosphonatases are responsible for cleaving the carbon-phosphorus bond. mdpi.comnih.gov

The activity of these microbial communities is often regulated by the availability of other phosphorus sources. In environments where phosphate is limited, the expression of genes encoding for phosphonate-degrading enzymes is often induced. nih.govresearchgate.net This allows microorganisms to access the phosphorus sequestered in phosphonates. Therefore, the dynamics of microbial communities in phosphonate biogeochemistry are closely linked to the nutrient status of the ecosystem.

For a compound like this compound, its long alkyl chain may also influence its bioavailability to microorganisms. While the phosphonate headgroup is the target for enzymatic cleavage, the long, hydrophobic tail may affect how the molecule interacts with microbial cell membranes. It is plausible that some microorganisms may co-metabolize the compound, utilizing the alkyl chain as a carbon and energy source while cleaving the C-P bond to acquire phosphorus. The initial breakdown of the long chain could also be a prerequisite for the enzymatic attack on the phosphonate moiety by some microbial species.

The table below outlines the key microbial processes and influencing factors in the biogeochemistry of phosphonates.

Microbial ProcessDescriptionInfluencing Factors
C-P Bond Cleavage Enzymatic breaking of the stable carbon-phosphorus bond by C-P lyases or phosphonatases. mdpi.comnih.govPresence of specific microbial species with the genetic capacity for phosphonate degradation.
Nutrient Utilization Microorganisms utilize phosphonates as a source of phosphorus, and potentially carbon and nitrogen. mdpi.comAvailability of other nutrient sources, particularly phosphate. Degradation is often enhanced under phosphate-limiting conditions. nih.govresearchgate.net
Co-metabolism The degradation of the phosphonate occurs in the presence of another primary substrate that supports microbial growth. mdpi.comThe chemical structure of the phosphonate and the metabolic capabilities of the microbial community.
Bioavailability The accessibility of the phosphonate to microbial enzymes.Sorption to soil/sediment particles and the physicochemical properties of the phosphonate, such as the long alkyl chain.

Analytical Methodologies for the Characterization and Quantification of Potassium Z 9 Octadecenyl Phosphonate

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of Potassium (Z)-9-octadecenyl phosphonate (B1237965), enabling its separation from impurities and related compounds. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose.

Methodologies for Differentiating Phosphonate from Phosphate (B84403) Species

Distinguishing between Potassium (Z)-9-octadecenyl phosphonate and its corresponding phosphate analogue, Potassium (Z)-9-octadecenyl phosphate, is crucial as they have different chemical properties. While challenging, certain analytical techniques can achieve this differentiation.

One of the most definitive methods for this purpose is ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy . The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical environment. Phosphonates, which contain a direct phosphorus-carbon (P-C) bond, exhibit significantly different chemical shifts compared to phosphates, which have a phosphorus-oxygen-carbon (P-O-C) linkage. mdpi.com Typically, phosphonates resonate at a higher field (lower ppm values) in the ³¹P NMR spectrum compared to phosphates. mdpi.com

From a chromatographic perspective, specialized techniques may be required. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful tool for separating polar analytes. wiley.com The difference in polarity between the phosphonate and phosphate groups could potentially be exploited for separation using a HILIC column with an appropriate mobile phase gradient. wiley.com Ion chromatography has also been utilized for the analysis of phosphonates and could be adapted for this separation. wiley.com

Spectroscopic and Other Advanced Detection Approaches

Spectroscopic techniques provide invaluable information on the molecular structure and can also be adapted for quantitative purposes.

UV-Visible Spectrophotometry Following Derivatization

This compound lacks a significant chromophore, rendering it transparent in the UV-Visible region and thus not directly amenable to analysis by UV-Vis spectrophotometry. To overcome this, a derivatization step can be introduced to attach a UV-absorbing moiety to the molecule.

For long-chain alcohols, which are structurally related to the oleyl chain of the target compound, derivatization reagents like phenyl isocyanate or phthalic anhydride (B1165640) can be used. researchgate.net These reagents react with the hydroxyl group that would be present on the phosphonic acid before its salt formation. The resulting derivative incorporates an aromatic ring, which is strongly UV-active, allowing for sensitive detection. The derivatization reaction conditions, such as the ratio of reagent to analyte and the use of a catalyst, need to be optimized for complete reaction. researchgate.net Another approach could involve derivatizing the phosphonic acid group itself, although this is less common for this class of compounds. Pre-column derivatization is often preferred as it can also improve the chromatographic separation. digitellinc.com

Table 2: Potential Derivatization Reagents for UV-Vis Detection

Derivatizing AgentFunctional Group TargetedResulting Chromophore
Phenyl Isocyanate researchgate.netHydroxyl group of the corresponding phosphonic acidPhenylurea derivative
Phthalic Anhydride researchgate.netHydroxyl group of the corresponding phosphonic acidPhthalate ester derivative
9-fluorenylmethylchloroformate (FMOC-Cl) digitellinc.comAmino group (if present after modification)Fluorenylmethyloxycarbonyl derivative

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecule's connectivity and stereochemistry. nih.gov

¹H NMR spectroscopy would confirm the presence of the (Z)-9-octadecenyl chain, showing characteristic signals for the vinylic protons (around 5.3 ppm), the allylic protons, and the long aliphatic chain.

¹³C NMR would complement the ¹H NMR data, providing signals for each unique carbon atom in the molecule, including the olefinic carbons and the carbons of the alkyl chain.

³¹P NMR is particularly diagnostic for phosphonates. slideshare.net The spectrum would show a single resonance at a chemical shift characteristic of an alkylphosphonate. The coupling between the phosphorus nucleus and the adjacent protons on the alkyl chain (²JPH) can also be observed, providing further structural confirmation. The chemical shifts in ³¹P NMR are sensitive to the substituents on the phosphorus atom. slideshare.net

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, and to assign all the signals in the ¹H and ¹³C NMR spectra unequivocally. nih.gov For instance, an HMBC experiment would show a correlation between the phosphorus atom and the protons on the first and second carbons of the octadecenyl chain, definitively confirming the P-C bond.

In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound, to identify intermediates, and to characterize by-products. nih.gov

Future Research Trajectories and Interdisciplinary Opportunities

Advancements in Targeted Synthesis and Molecular Design

Future research into Potassium (Z)-9-octadecenyl phosphonate (B1237965) will likely focus on refining its synthesis and tailoring its molecular structure for specific functions. Current synthetic routes for phosphonates, such as the Michaelis-Arbuzov reaction, palladium-catalyzed cross-coupling, and Lewis acid-mediated processes, provide a foundation. wikipedia.orgd-nb.info However, achieving high yields and stereochemical control—specifically maintaining the (Z) or cis configuration of the double bond which is crucial for determining the molecule's spatial arrangement and properties—remains a key challenge.

Advancements are anticipated in the use of highly selective catalysts to ensure the desired stereochemistry and to enable late-stage functionalization of the molecule. acs.org This would allow for the introduction of additional reactive groups, paving the way for its use as a building block in more complex materials.

Molecular design efforts will likely draw inspiration from the development of other lipid-like phosphonates, particularly in the field of drug delivery and materials science. upenn.edunih.gov By systematically modifying the alkyl chain length, degree of unsaturation, or the counter-ion, researchers can fine-tune the compound's amphiphilic nature. This could lead to the creation of novel surfactants, emulsifiers, or components of self-assembling structures like liposomes and micelles. researchgate.netnih.gov The design of phosphonate-functionalized polymers and hydrogels for biomedical applications is an area of growing interest, where the specific structure of the octadecenyl chain could be leveraged to control material properties. nih.govnih.gov

Table 1: Potential Synthetic Strategies and Design Goals

Synthetic ApproachDescriptionKey Research ObjectivePotential Outcome
Stereoselective CatalysisEmploying advanced palladium or copper catalysts to control the geometry around the C=C double bond during C-P bond formation. nih.govAchieve >99% (Z)-isomer purity for consistent physicochemical properties.Predictable self-assembly in aqueous solutions.
Lewis Acid-Promoted ReactionsUsing Lewis acids to facilitate the reaction between an alkenyl precursor and a phosphorus reagent under mild conditions. d-nb.infoDevelop a one-pot synthesis method to improve efficiency and reduce waste.Cost-effective, scalable production for industrial applications.
Modular Molecular DesignCreating a library of related compounds by varying the alkyl chain (e.g., length, branching, saturation) and phosphonate headgroup.Correlate specific structural features with functional properties like critical micelle concentration or biocompatibility.Custom-designed molecules for targeted applications like bone-targeting drug delivery or mineral scale inhibition. upenn.edufigshare.com
Polymer FunctionalizationGrafting the phosphonate molecule onto polymer backbones to create functional copolymers. acs.orgControl the density and distribution of phosphonate groups on a polymer chain.Development of advanced biomaterials, such as biodegradable and biocompatible hydrogels. nih.gov

Integration of Omics Technologies in Understanding Phosphonate Interactions

A significant frontier in phosphonate research is understanding their interaction with biological systems. The integration of "omics" technologies—genomics, transcriptomics, and proteomics—offers a powerful, system-wide approach to elucidate the cellular and molecular effects of compounds like Potassium (Z)-9-octadecenyl phosphonate.

Proteomics: Chemoproteomic techniques can identify the specific proteins that interact with a given small molecule. A promising future trajectory involves using activity-based protein profiling (ABPP) with a modified version of this compound. For instance, the PhosID-ABPP technique utilizes a phosphonate handle for the selective enrichment and identification of proteins that bind to the molecule, providing direct insight into its mechanism of action or potential off-targets within a cell. uu.nlnih.govuu.nl This would be invaluable in assessing its biocompatibility and designing safer applications.

Transcriptomics: Analyzing changes in gene expression (the transcriptome) in response to this phosphonate can reveal the cellular pathways it modulates. Studies on other phosphonates have shown that organisms like the diatom Phaeodactylum tricornutum exhibit significant transcriptomic shifts when utilizing phosphonates as a phosphorus source, including the upregulation of genes involved in endocytosis and lipid synthesis. nih.gov Similar studies could reveal if this compound activates plant defense mechanisms, influences microbial metabolism, or impacts human cell signaling pathways. nih.govlainco.com This knowledge is critical for developing applications in agriculture or medicine.

Table 2: Application of Omics Technologies to Phosphonate Research

Omics FieldResearch QuestionExperimental ApproachPotential Insights
ProteomicsWhich proteins does this compound directly bind to in a biological system?Synthesize an alkyne-tagged analogue of the phosphonate for use in PhosID-ABPP followed by mass spectrometry. nih.govIdentification of molecular targets; understanding of on-target and off-target effects; assessment of biocompatibility. uu.nl
TranscriptomicsHow do cells (e.g., plant, microbial, human) alter their gene expression when exposed to the compound?RNA-Sequencing of cells cultured with and without the phosphonate to identify differentially expressed genes. nih.govnih.govElucidation of affected metabolic and signaling pathways; discovery of potential stress responses or beneficial effects (e.g., immune stimulation). lainco.com
MetabolomicsHow is the phosphonate metabolized, and what downstream metabolic changes does it induce?Mass spectrometry-based analysis of small molecules in cells or organisms after exposure to the phosphonate.Determination of metabolic stability and breakdown products; understanding of its role in phosphorus metabolism. acs.org
GenomicsAre there specific genes or gene clusters that enable microorganisms to utilize or resist this phosphonate?Comparative genomics of microbial strains that can and cannot grow on the phosphonate as a sole phosphorus source. acs.orgDiscovery of novel phosphonate metabolism pathways and enzymes relevant to bioremediation and biogeochemical cycling.

Novel Applications in Emerging Technologies

The unique combination of a long, unsaturated lipid tail and a metal-chelating phosphonate head positions this compound for use in several emerging technologies.

Advanced Biomaterials: The phosphonate group has a strong affinity for divalent cations like calcium (Ca²⁺), making phosphonate-containing materials excellent candidates for bone-related applications. researchgate.net Future research could focus on incorporating this compound into nanocomposite hydrogels or as a functional component of materials for bone tissue engineering. nih.gov Its lipid tail could enhance integration with cellular membranes, while the phosphonate head targets the material to the bone mineral.

Drug Delivery Systems: The resemblance of this molecule to natural phospholipids (B1166683) makes it a prime candidate for the next generation of lipid-based drug delivery systems. nih.gov Specifically, it could be formulated into lipid nanoparticles (LNPs) for delivering nucleic acid therapeutics like mRNA or siRNA. upenn.edunih.gov The (Z)-9-octadecenyl chain is chemically similar to the oleyl tails used in some existing LNP components, suggesting it could be readily integrated. The phosphonate head could offer unique advantages, such as improved stability or targeted delivery to specific tissues like bone. nih.gov

Specialized Surfactants and Inhibitors: In industrial settings, phosphonates are used as scale inhibitors in water treatment systems due to their ability to chelate metal ions and prevent the formation of mineral deposits. figshare.com The long alkyl chain of this compound could provide additional surface-active properties, leading to the development of multifunctional agents that act as both scale and corrosion inhibitors with unique interfacial behavior. ontosight.ai

Table 3: Potential Novel Applications

Emerging TechnologyProposed Role of this compoundKey Molecular PropertiesInterdisciplinary Field
Bone-Targeting TherapeuticsComponent of a lipid nanoparticle (LNP) or conjugate that specifically delivers drugs to bone tissue. nih.govHigh affinity of the phosphonate head for calcium ions in bone mineral; lipid tail for drug encapsulation. upenn.eduMaterials Science, Pharmacology
Biocompatible HydrogelsA cross-linking or functionalizing agent in hydrogels for tissue regeneration. nih.govnih.govAmphiphilic nature for controlling hydrogel structure; biocompatibility of the lipid-like structure.Biomedical Engineering, Chemistry
Advanced EmulsifiersA highly effective emulsifier for creating stable oil-in-water emulsions for food, cosmetic, or pharmaceutical formulations.Amphiphilic character derived from the polar phosphonate head and nonpolar oleyl tail. ontosight.aiFood Technology, Cosmetic Science
Functional Surface CoatingsA molecule for modifying surfaces to alter properties like hydrophobicity or to prevent biofouling.Ability of the phosphonate group to bind to metal oxide surfaces; long alkyl chain to create a functional outer layer.Materials Science, Chemical Engineering

Q & A

Q. How is Potassium (Z)-9-octadecenyl phosphonate identified and distinguished from structurally similar phosphonates in analytical chemistry?

Methodological Answer: Identification relies on a combination of spectroscopic techniques (e.g., NMR for structural elucidation of the (Z)-9-octadecenyl chain) and chromatographic methods (HPLC or GC-MS) to differentiate it from isomers. CAS registry numbers (e.g., 64051-29-2) and IUPAC nomenclature are critical for unambiguous identification .

Q. What are the primary mechanisms by which this compound exerts antifungal activity against plant pathogens?

Methodological Answer: The compound directly inhibits mycelial growth at concentrations >100 ppm (via disruption of cellular phosphate metabolism) and induces systemic acquired resistance (SAR) in plants, enhancing lignin deposition and phytoalexin production. In vitro assays on C. paradoxa demonstrate dose-dependent inhibition, while field studies confirm SAR activation .

Q. What standardized protocols exist for quantifying this compound residues in plant tissues?

Methodological Answer: Residue analysis involves extraction with polar solvents (e.g., methanol-water mixtures), followed by ion chromatography or LC-MS/MS. Proficiency testing programs emphasize reporting detection limits (>0.5 ppm) and avoiding non-quantitative descriptors (e.g., "<LOD"). Interlaboratory validation ensures reproducibility .

Advanced Research Questions

Q. How can researchers design concentration-gradient experiments to evaluate the dose-dependent efficacy of this compound against oomycete pathogens?

Methodological Answer: Use agar dilution assays with logarithmic concentration gradients (1–6000 ppm) and triplicate plates per dose. Measure colony diameters daily and apply ANOVA or Kruskal-Wallis tests for non-normal data. Include negative controls and validate results with in planta trials (e.g., pineapple crown dips) .

Q. What methodological considerations are critical when analyzing contradictory data on systemic translocation in different plant species?

Methodological Answer: Discrepancies arise from vascular system variability (e.g., monocots vs. dicots) and application methods (foliar vs. root drench). Use radiolabeled 32P-phosphonate for autoradiography to track translocation pathways. Control for environmental factors (humidity, soil pH) that affect uptake .

Q. What advanced spectroscopic or crystallographic techniques characterize the coordination chemistry of this compound in synthetic studies?

Methodological Answer: Single-crystal X-ray diffraction (XRD) reveals metal-ligand bonding patterns in coordination polymers. Pair with FTIR to confirm phosphonate-P=O vibrations and thermogravimetric analysis (TGA) to assess stability. Reference DFG-supported protocols for reproducibility .

Q. How should researchers address discrepancies between in vitro inhibition assays and field efficacy trials?

Methodological Answer: In vitro models may lack host-pathogen interactions (e.g., induced resistance). Conduct parallel experiments: compare lab EC50 values with field dose-response curves. Use mixed-effects models to account for environmental variability and pathogen genetic diversity .

Q. What experimental strategies optimize the synergistic use of this compound with protective fungicides?

Methodological Answer: Combine with multi-site inhibitors (e.g., folpet) to delay resistance. Design factorial experiments testing phosphonate-fungicide ratios. Monitor disease severity indices (e.g., 5-point scales) and pathogen viability via qPCR. Prioritize formulations with adjuvants enhancing leaf adhesion .

Q. How do regulatory constraints on residues influence long-term field study design?

Methodological Answer: Align application timing with pre-harvest intervals (PHI) to comply with EU MRLs (e.g., <2 ppm in avocados). Use longitudinal sampling of soil and fruit, paired with degradation kinetics models. Include buffer zones to assess environmental persistence .

Q. What quality control measures ensure inter-laboratory reproducibility in phosphonate quantification?

Methodological Answer: Implement ISO 17025 protocols for instrumentation calibration. Use certified reference materials and participate in proficiency testing (e.g., round-robin trials). Report uncertainties with ≥3 significant figures and validate against spike-recovery experiments (85–115% acceptable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.